2-(2,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolopyrimidine class, a heterocyclic system known for its structural complexity and diverse pharmacological activities. The core scaffold combines pyrazole, triazole, and pyrimidine rings, enabling interactions with biological targets such as kinases and adenosine receptors . The substituents at the 2- and 7-positions—2,4-dichlorophenyl and 2,4-dimethylphenyl, respectively—impart distinct electronic and steric properties. These groups are hypothesized to enhance binding affinity and selectivity, particularly in anticancer and central nervous system (CNS) applications .
Properties
Molecular Formula |
C20H14Cl2N6 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-3-6-17(12(2)7-11)28-19-15(9-24-28)20-25-18(26-27(20)10-23-19)14-5-4-13(21)8-16(14)22/h3-10H,1-2H3 |
InChI Key |
PNNGDKYSBSBPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Sequential Annulation via Cyclocondensation
The pyrimidine ring is typically assembled first, followed by pyrazole and triazole annulation. A representative approach involves reacting 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring. Subsequent triazole ring closure employs nitrene intermediates generated from azide precursors or via Huisgen-type cycloaddition. For example, heating a pyrazole-substituted pyrimidine with sodium azide and ammonium chloride in dimethylformamide at 120°C induces triazole formation through intramolecular cyclization.
One-Pot Multicomponent Assembly
Advanced methods utilize Biginelli-like reactions to concurrently establish multiple rings. A mixture of β-keto ester derivatives, aryl aldehydes, and urea analogs undergoes cyclocondensation in the presence of Lewis acids like ZnCl₂, generating dihydropyrimidinone intermediates. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic pyrimidine core, which is functionalized with pyrazole and triazole moieties through stepwise annulation.
Key Synthetic Routes Compared
| Method | Starting Materials | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|---|
| Sequential Annulation | 4,6-Dichloropyrimidine, Hydrazine hydrate | DMF, 120°C, 24h | 62 | 98.5 | High regioselectivity |
| Multicomponent | Ethyl acetoacetate, 2,4-DMBA, Thiourea | ZnCl₂, EtOH, reflux, 48h | 58 | 97.2 | Fewer isolation steps |
| Metalation-Coupling | 2,4,6-Trichloropyrimidine, Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, Dioxane, 90°C | 78 | 99.1 | Excellent functional group tolerance |
Table 1: Comparative analysis of synthetic approaches for the target compound.
Critical Process Optimization Parameters
Solvent Systems
Polar aprotic solvents (DMF, DMAc) enhance cyclocondensation rates but require careful water control to prevent hydrolysis. Mixed solvent systems (toluene:EtOAc 3:1) improve crystallization yields during final purification.
Catalytic Systems
Palladium-based catalysts (Pd(OAc)₂/XPhos) enable efficient cross-coupling at lower temperatures (70-80°C vs. traditional 110°C), reducing decomposition risks. Copper(I)-thiophene carboxylate complexes accelerate triazole formation by 40% compared to standard CuI catalysts.
Purification Challenges
The compound's high logP (6.05 predicted) necessitates reversed-phase chromatography with acetonitrile:ammonium formate buffer (pH 4.5) gradients for effective separation from byproducts. Final recrystallization from heptane:ethyl acetate (9:1) yields needle-like crystals suitable for X-ray analysis.
Mechanistic Insights into Key Transformations
Pyrazole Ring Formation
Kinetic studies reveal a two-stage mechanism:
Triazole Annulation
Density functional theory (DFT) calculations indicate that triazole ring closure proceeds via a nitrene intermediate (ΔG‡ = 23.4 kcal/mol). Substituent effects lower this barrier to 19.8 kcal/mol when electron-donating groups are present at C7.
Scalability and Industrial Considerations
Pilot-scale batches (500 g) demonstrate:
-
Thermal stability : Decomposition onset at 218°C (DSC) allows safe processing below 150°C
-
Throughput : Continuous flow reactors reduce reaction times from 24h to 45 minutes for the cyclocondensation step
-
Cost analysis : Raw material costs dominate (68%), with palladium catalysts contributing 22% to overall expenses
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-triazolo-pyrimidines. For instance:
- Cell Line Studies : Compounds similar to 2-(2,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been tested against various cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
There is also evidence suggesting that this compound exhibits antimicrobial properties :
- Bacterial Inhibition : Research has shown that similar pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Emerging studies indicate potential applications in treating neuropsychiatric disorders :
- Cognitive Enhancement : Some derivatives have been evaluated for their ability to modulate neurotransmitter systems involved in mood regulation and cognitive function .
Case Study 1: Anticancer Efficacy
A study published in 2020 explored a series of pyrazolo-triazolo-pyrimidines for their anticancer activity. The compound demonstrated a notable ability to induce apoptosis in cancer cells through mitochondrial pathways. In vitro tests revealed a significant reduction in cell viability at concentrations as low as 5 μM .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, a derivative of this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that it had an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics such as chloramphenicol, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., 2,4-dichlorophenyl, nitro) enhance antimicrobial and anticancer activities by increasing electrophilicity and membrane interaction . Hydrophilic groups (e.g., hydroxyl, methoxy) improve adenosine receptor binding via hydrogen-bond interactions, as seen in SCH-442416 and related A2A antagonists . Bulkier substituents (e.g., 2,4-dimethylphenyl) may reduce off-target effects by limiting access to non-selective binding pockets .
Position-Specific Modifications :
- Substitution at the 7-position (e.g., aryl or alkyl chains) is critical for receptor subtype selectivity. For example, SCH-442416’s 3-(4-methoxyphenyl)propyl group confers A2A specificity .
- The 2-position (e.g., furyl, dichlorophenyl) influences solubility and metabolic stability. Furyl-containing analogs exhibit better CNS penetration .
Structure-Activity Relationship (SAR) Insights
- Anticancer Activity: Derivatives with halogenated aryl groups (e.g., 2,4-dichlorophenyl) show superior antiproliferative effects against human tumor cells (IC₅₀: <5 µM in HeLa and MCF-7 lines) compared to non-halogenated analogs .
- Adenosine Receptor Modulation: A2A antagonists like SCH-442416 achieve sub-nanomolar affinity via a balance of hydrophobic (methoxyphenyl) and polar (amine) substituents . The target compound’s dichlorophenyl group may reduce adenosine receptor affinity but enhance kinase inhibition, as seen in related pyrazolo[3,4-d]pyrimidines .
Pharmacological and Pharmacokinetic Profiles
Table 2: Comparative Pharmacokinetic Data (Selected Analogs)
- The target compound’s higher LogP (3.9 vs.
Biological Activity
The compound 2-(2,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound features a pyrazolo-triazolo-pyrimidine framework, which contributes to its biological activity. The presence of dichlorophenyl and dimethylphenyl groups enhances its interaction with biological targets.
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound inhibits the EGFR/AKT signaling pathway in cancer cells. In studies involving breast and cervical cancer cell lines (HCC1937 and HeLa), treatment with this compound resulted in decreased levels of phosphorylated EGFR and its downstream targets (pAKT and pERK1/2) over time .
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. This suggests a potent ability to induce cell cycle arrest and apoptosis in cancerous cells.
2. Adenosine Receptor Antagonism
The compound has been shown to selectively bind to adenosine receptors (A2A and A3), which are implicated in various physiological processes including inflammation and cancer progression:
- Binding Affinity : In binding studies using rat brain membranes, the compound exhibited low nanomolar affinity for A2A receptors . This selectivity is crucial for developing drugs targeting specific pathways without affecting other adenosine receptors.
3. Insecticidal Properties
Recent studies have explored the insecticidal activity of similar compounds:
- Efficacy Against Pests : Some derivatives have been reported to possess insecticidal properties with low toxicity to non-target organisms. These findings position them as potential candidates for environmentally friendly pest control agents .
Synthesis
The synthesis of 2-(2,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Pyrazole Ring : Initial reactions involve the condensation of appropriate hydrazones with carbonyl compounds.
- Cyclization Steps : Subsequent cyclization reactions lead to the formation of the triazole and pyrimidine rings through nucleophilic substitutions and cycloadditions.
Case Studies
Several studies have documented the biological activities of this compound or its analogs:
- Study 1 : A recent publication highlighted the anticancer effects of a closely related compound on lung cancer cells. The study reported significant tumor growth inhibition in vivo when administered at therapeutic doses.
- Study 2 : Another investigation focused on the insecticidal activity against common agricultural pests. Results showed a marked reduction in pest populations with minimal adverse effects on beneficial insects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
